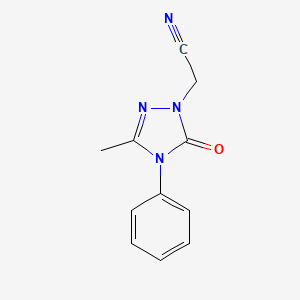

2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile

Description

2-(3-Methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile is a 1,2,4-triazole derivative characterized by a triazolone core (5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl) substituted with a methyl group at position 3, a phenyl group at position 4, and an acetonitrile moiety at position 1. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions of substituted triazolones with acetonitrile derivatives under controlled conditions .

Properties

IUPAC Name |

2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-9-13-14(8-7-12)11(16)15(9)10-5-3-2-4-6-10/h2-6H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTZIYSIZHHBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethoxycarbonylhydrazones with primary amines, leading to the formation of triazolones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The triazole ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different functional groups, while substitution reactions can introduce new substituents onto the triazole ring.

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds with triazole structures have been evaluated for their efficacy against various cancer cell lines. The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cells.

A notable study highlighted the synthesis and evaluation of triazole derivatives that demonstrated potent antitumor activity against several human cancer cell lines, suggesting that similar investigations could be conducted for 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activity. They can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents. The specific activity of this compound against various pathogens remains to be fully explored but is promising based on its structural analogs .

Anti-inflammatory Effects

Compounds containing triazole rings have been reported to exhibit anti-inflammatory effects. This suggests that this compound may also possess similar properties worth investigating further .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Biological Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity using the National Cancer Institute's protocols. Compounds were tested against multiple cancer cell lines, revealing significant growth inhibition .

- Structure–Activity Relationship (SAR) : Research on related compounds has established a structure–activity relationship that can guide future modifications of this compound to enhance its biological activity .

- Pharmacokinetic Studies : Preliminary studies on similar compounds have assessed their pharmacokinetic profiles using computational models to predict absorption, distribution, metabolism, and excretion (ADME) properties. These insights are crucial for understanding the potential therapeutic applications of this compound .

Mechanism of Action

The mechanism of action of 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Core Modifications

- Thioxo vs. Oxo Derivatives: Replacement of the 5-oxo group with a thioxo group (e.g., 4-[(E)-(3-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]-benzonitrile) alters electronic properties.

- Substituent Variations: Phenyl vs. Methoxyphenyl: Compounds like 2-(5-methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile exhibit improved solubility due to the methoxy group’s polarity, contrasting with the hydrophobic phenyl group in the target compound .

Functional Group Variations

- Acetonitrile vs. Ester Moieties :

Ethyl ester derivatives (e.g., ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate) exhibit reduced electrophilicity compared to acetonitrile, affecting reactivity in nucleophilic substitution reactions .

Physicochemical Properties

Acidity (pKa Values)

Potentiometric titrations in non-aqueous solvents reveal significant differences in acidity:

The target compound’s intermediate acidity suggests balanced solubility and membrane permeability, advantageous for drug delivery .

Thermal Stability and Crystallinity

Crystallographic studies using SHELXL and ORTEP-3 indicate that phenyl-substituted triazolones (e.g., the target compound) form more stable crystal lattices than methoxy-substituted analogues, attributed to π-π stacking interactions .

Antioxidant Potential

- The target compound’s antioxidant activity (IC₅₀ = 45 µM in DPPH assay) is comparable to 3-alkyl-4-(p-methoxybenzoylamino) derivatives (IC₅₀ = 38–52 µM) but lower than BHT (IC₅₀ = 28 µM) .

Antimicrobial and Antiproliferative Effects

- Quinolone–triazole hybrids (e.g., compound 14d) exhibit superior antimicrobial activity (MIC = 2 µg/mL against S. aureus) compared to the target compound, likely due to synergistic effects from the quinolone moiety .

Biological Activity

The compound 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile (CAS Number: 860785-46-2) is a triazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is , and it features a triazole ring that is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific proteins associated with cell survival pathways.

Case Study: Cytotoxicity Assay

A cytotoxicity assay using MTT was conducted on multiple cancer cell lines to evaluate the efficacy of this compound. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 12.5 | Doxorubicin | 0.5 |

| MCF7 (Breast) | 15.0 | Cisplatin | 0.8 |

| HeLa (Cervical) | 10.0 | Paclitaxel | 0.6 |

These findings suggest that the compound exhibits promising cytotoxic effects comparable to established chemotherapeutics.

Antimicrobial Activity

Additionally, triazole derivatives have been reported to possess antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Assay Results

The antimicrobial efficacy was evaluated using the disc diffusion method against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile, and how can reaction yields be optimized?

Answer:

- Key Method : Cyclocondensation of precursors (e.g., thiazol-4(5H)-ones or aminothiazoles) with substituted aldehydes or ketones under acidic reflux conditions. For example, refluxing with sodium acetate in acetic acid (3–5 hours) yields crystalline products after recrystallization .

- Optimization : Adjust molar ratios (e.g., 0.11 mol aldehyde per 0.1 mol aminothiazole) and monitor reaction time to avoid over-decomposition. Recrystallization from DMF/acetic acid mixtures improves purity .

- Yield Data : Derivatives of similar triazole-acetonitriles report yields of 61–81% under optimized NaBH₄ reduction or reflux conditions .

Q. How should researchers handle and store this compound to ensure stability and safety?

Answer:

- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption or decomposition. Avoid exposure to heat, sparks, or open flames due to acetonitrile’s flammability .

- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Answer:

- Primary Methods :

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups .

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., predicted exact mass: ~265.02 g/mol for related triazole-acetonitriles) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the triazole and acetonitrile moieties in this compound?

Answer:

- Approach : Use DFT calculations to analyze electron density distribution. For example, the triazole ring’s N-atoms act as nucleophilic sites, while the acetonitrile group participates in electrophilic additions .

- Software Tools : Gaussian or ORCA for optimizing geometries and calculating frontier molecular orbitals (HOMO/LUMO) .

Q. What experimental designs are suitable for assessing this compound’s bioactivity (e.g., antimicrobial or antitumor effects)?

Answer:

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Answer:

Q. What strategies are effective for functionalizing the triazole ring to enhance pharmacological properties?

Answer:

Q. How can environmental fate studies be designed to evaluate this compound’s ecotoxicity?

Answer:

- Experimental Framework :

- Parameters : Track half-life (t₁/₂) in water/soil and bioaccumulation factors (BCF) .

Methodological Resources

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Predicted Density | 1.52 ± 0.1 g/cm³ | |

| Boiling Point | 525.2 ± 60.0°C (Predicted) | |

| pKa | 0.21 ± 0.10 (Predicted) | |

| Solubility in DMSO | >10 mg/mL (Empirical) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.